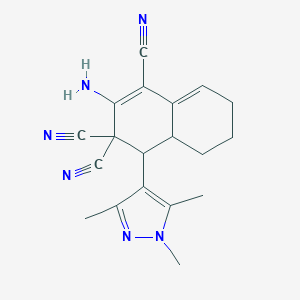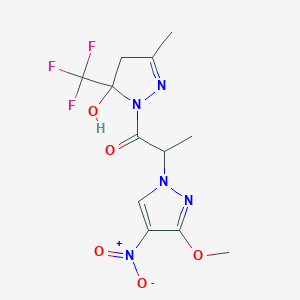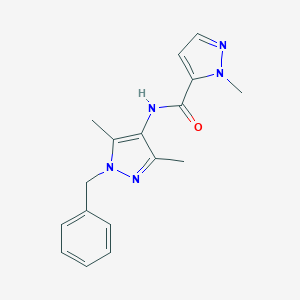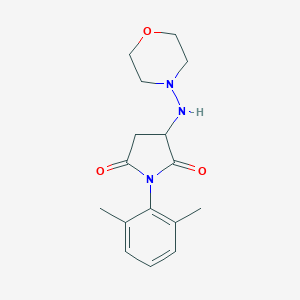
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, commonly known as TTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TTA is a naphthalene-based compound that has been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mechanism of Action
The mechanism of action of TTA is complex and not fully understood. However, studies have shown that TTA can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. TTA has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response and inflammation.
Biochemical and Physiological Effects
TTA has been found to have diverse biochemical and physiological effects. Studies have shown that TTA can improve glucose and lipid metabolism, reduce inflammation, and inhibit the growth of cancer cells. Additionally, TTA has been found to have neuroprotective properties, with studies showing that it can protect against oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using TTA in lab experiments is its accessibility and relatively low cost. TTA is readily available and can be synthesized in large quantities, making it a viable option for scientific research. However, one limitation of using TTA in lab experiments is its potential toxicity. Studies have shown that TTA can be toxic at high doses, and caution should be taken when working with this compound.
Future Directions
There are several future directions for research on TTA. One potential area of interest is its potential applications in the treatment of neurodegenerative diseases. Studies have shown that TTA has neuroprotective properties, and further research could explore its potential as a treatment for conditions such as Alzheimer's and Parkinson's disease. Additionally, further research could explore the potential of TTA as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Conclusion
In conclusion, TTA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research. TTA has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-diabetic properties. The mechanism of action of TTA is complex and not fully understood, but studies have shown that it can activate PPARγ and inhibit the activity of NF-κB. TTA has diverse biochemical and physiological effects, and further research could explore its potential applications in the treatment of neurodegenerative diseases and metabolic disorders.
Synthesis Methods
The synthesis of TTA involves a multi-step process that includes the reaction of 4-chloro-1,3,5-trimethylpyrazole with 2,3-dichloro-1,4-naphthoquinone to form 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dichloro-1,4-naphthoquinone. This intermediate compound is then reacted with ammonia to form TTA. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
Scientific Research Applications
TTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its anti-inflammatory properties. Studies have shown that TTA can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. TTA has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis and inhibit the growth of cancer cells. Additionally, TTA has been found to have anti-diabetic properties, with studies showing that it can improve glucose tolerance and insulin sensitivity in animal models.
properties
Molecular Formula |
C19H20N6 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-amino-4-(1,3,5-trimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C19H20N6/c1-11-16(12(2)25(3)24-11)17-14-7-5-4-6-13(14)15(8-20)18(23)19(17,9-21)10-22/h6,14,17H,4-5,7,23H2,1-3H3 |
InChI Key |
PTYGVKYRDGUFHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280135.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)